REACTION_SMILES
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[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:10][Si:11]([Cl:12])([CH3:13])[CH3:14].[CH3:20][N:21]([CH:22]=[O:23])[CH3:24].[ClH:25].[F:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][c:7]([F:9])[cH:8]1>>[F:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][c:7]([F:9])[c:8]1[CH:22]=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)cc(F)c1
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Name
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Type
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product
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Smiles
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Nc1cc(F)c(C=O)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |